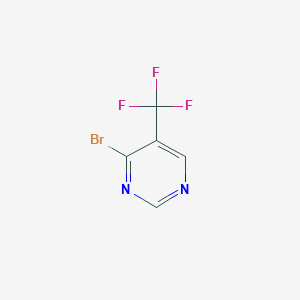

4-Bromo-5-(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C5H2BrF3N2 |

|---|---|

Molecular Weight |

226.98 g/mol |

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |

InChI Key |

MZPKDZJKJNWHMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of a trifluoromethyl-substituted pyrimidine precursor. One common method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Catalysts: Palladium catalysts are often used in coupling reactions, particularly in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including fungicidal properties.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)pyrimidine is not well-documented. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets by enhancing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the pyrimidine ring, enhancing resistance to metabolic degradation in bioactive compounds .

- Bromine (Br) : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki couplings). Position 4 bromine in the target compound may offer distinct reactivity compared to bromine at positions 2 or 5 .

Physicochemical Properties

- Molecular Weight : Analogs range from 240–285 g/mol; the target compound’s molecular weight is estimated at ~241 g/mol (C₅H₂BrF₃N₂).

- Purity : Commercial analogs typically offer 95% purity, suitable for research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.